molecular formula C7H14O2 B095475 2-Hydroxyheptanal CAS No. 17046-02-5

2-Hydroxyheptanal

Katalognummer B095475
CAS-Nummer: 17046-02-5
Molekulargewicht: 130.18 g/mol
InChI-Schlüssel: CWBPXSZASLMQHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxyheptanal is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a seven-carbon aldehyde with a hydroxyl group attached to the second carbon atom.

Wirkmechanismus

The exact mechanism of action of 2-Hydroxyheptanal is not fully understood. However, it is believed to exert its effects by scavenging free radicals and inhibiting the growth of microorganisms. It has also been shown to modulate the activity of certain enzymes in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 2-Hydroxyheptanal possesses several biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been shown to improve lipid metabolism, reduce oxidative stress, and enhance immune function.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using 2-Hydroxyheptanal in lab experiments is its stability and relative ease of synthesis. However, it has some limitations, such as its low solubility in water and limited availability.

Zukünftige Richtungen

There are several future directions for research on 2-Hydroxyheptanal. One potential area of research is the development of new drugs and cosmetics based on its antimicrobial and antioxidant properties. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Finally, research is needed to explore its potential use as a flavoring agent in the food industry.
Conclusion:
In conclusion, 2-Hydroxyheptanal is a promising chemical compound with potential applications in various fields. Its synthesis method is complex, but it has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand its potential applications and develop new drugs and cosmetics based on its properties.

Synthesemethoden

The synthesis of 2-Hydroxyheptanal is a complex process that involves several steps. One of the most common methods for synthesizing 2-Hydroxyheptanal is through the oxidation of 2-heptanol using a suitable oxidizing agent such as potassium permanganate or chromic acid. The reaction takes place under controlled conditions of temperature and pressure to yield 2-Hydroxyheptanal.

Wissenschaftliche Forschungsanwendungen

2-Hydroxyheptanal has been extensively studied for its potential applications in various fields such as pharmaceuticals, cosmetics, and food industries. It has been found to possess antimicrobial and antioxidant properties, making it a potential candidate for the development of new drugs and cosmetics. Additionally, it has been shown to have potential use in the food industry as a flavoring agent.

Eigenschaften

CAS-Nummer

17046-02-5

Produktname

2-Hydroxyheptanal

Molekularformel

C7H14O2

Molekulargewicht

130.18 g/mol

IUPAC-Name

2-hydroxyheptanal

InChI

InChI=1S/C7H14O2/c1-2-3-4-5-7(9)6-8/h6-7,9H,2-5H2,1H3

InChI-Schlüssel

CWBPXSZASLMQHN-UHFFFAOYSA-N

SMILES

CCCCCC(C=O)O

Kanonische SMILES

CCCCCC(C=O)O

Synonyme

2-hydroxyheptanal

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.